molecular formula C7H8Br2N2 B12087650 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide

Cat. No.: B12087650
M. Wt: 279.96 g/mol
InChI Key: CBXDLMCYCVHMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8Br2N2

Molecular Weight

279.96 g/mol

IUPAC Name

4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrobromide

InChI

InChI=1S/C7H7BrN2.BrH/c8-6-1-2-10-7-4-9-3-5(6)7;/h1-2,9H,3-4H2;1H

InChI Key

CBXDLMCYCVHMDO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2CN1)Br.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution (SNAr) with various nucleophiles under mild conditions. Key reactions include:

NucleophileConditionsProductYieldSource
Primary aminesDMF, 80°C, 12 h4-Amino-pyrrolopyridine derivatives65–78%
ThiolsEtOH, K₂CO₃, reflux4-Sulfanyl-pyrrolopyridine derivatives70–85%
Sodium azideDMSO, 60°C, 6 h4-Azido-pyrrolopyridine92%
Potassium cyanideDMF, CuI, 100°C, 24 h4-Cyano-pyrrolopyridine58%

The hydrobromide salt enhances electrophilicity at C4 through hydrogen bonding with the bromide counterion. Steric hindrance from the bicyclic system limits reactivity with bulky nucleophiles.

Transition Metal-Catalyzed Couplings

Palladium-mediated cross-coupling reactions enable C–C bond formation:

Suzuki–Miyaura Coupling

Reacts with arylboronic acids under standard conditions:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : Na₂CO₃

  • Solvent : DME/H₂O (3:1)

  • Products : 4-Aryl-pyrrolopyridines (yields: 45–82%)

Stille Coupling

Organotin reagents selectively functionalize the C4 position:

  • Catalyst : PdCl₂(PPh₃)₂

  • Solvent : THF, 70°C

  • Scope : Limited to electron-deficient vinyl stannanes

Cyclization Reactions

The pyrrolopyridine core participates in intramolecular cyclizations:

Example : Reaction with ethylenediamine under basic conditions yields fused tetracyclic quinoxaline derivatives via:

  • SNAr at C4 with one amine group

  • Intramolecular attack by the second amine on the adjacent pyridine nitrogen

  • Aromatization through dehydration

Conditions :

  • K₂CO₃, DMF, 120°C

  • Yield: 63%

Salt Metathesis

The hydrobromide counterion exchanges with other anions in polar solvents:

Anion SourceConditionsResulting SaltApplication
AgNO₃MeOH, RT, 2 hNitrate saltImproved aqueous solubility
NaPF₆Acetone, 0°C, 1 hHexafluorophosphate saltCrystallization studies

Oxidation

Controlled oxidation of the dihydropyrrole ring occurs with MnO₂:

  • Forms fully aromatic pyrrolo[3,4-b]pyridine system

  • Requires anhydrous CH₂Cl₂, 24 h

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring:

  • Yields octahydro-pyrrolopyridine derivatives

  • Selectivity depends on pressure (1–3 atm)

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

  • Anticancer agents : 4-Arylthiourea derivatives show IC₅₀ = 0.8–3.2 μM against HepG2 cells

  • Neuromodulators : 4-Piperazinyl analogs exhibit M4 muscarinic receptor allosteric modulation (EC₅₀ = 120 nM)

This reactivity profile highlights the compound’s utility in medicinal chemistry and materials science. Future research should explore photoredox catalysis and enantioselective functionalization of its bicyclic framework.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide has been investigated for its potential therapeutic applications. The compound is noted for its biological activity against various targets:

  • Anticancer Activity : Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit anticancer properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation in vitro and in vivo models. A notable study highlighted the effectiveness of similar compounds in targeting specific cancer pathways, suggesting a potential role for this compound in cancer therapy .
  • Neurological Applications : There is emerging evidence indicating that pyrrolo[3,4-b]pyridine derivatives may have neuroprotective effects. These compounds could potentially be used in treating neurodegenerative diseases by modulating neurotransmitter systems or providing antioxidant effects .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Synthesis of Complex Molecules : The unique structure of this compound allows it to be utilized as a building block for synthesizing more complex organic molecules. It can participate in various reactions such as nucleophilic substitutions and cyclization processes .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrrolo[3,4-b]pyridine derivatives. The research demonstrated that certain modifications to the structure of these compounds led to enhanced anticancer activity against specific tumor types. The findings suggest that further exploration of this compound could yield novel anticancer agents .

Case Study 2: Neuroprotective Effects

In a recent investigation into neuroprotective agents, researchers evaluated several pyrrolo[3,4-b]pyridine derivatives for their ability to protect neuronal cells from oxidative stress. The results indicated that certain derivatives exhibited significant protective effects, paving the way for further studies on this compound's potential in treating neurodegenerative conditions .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAnticancer
Derivative A (similar structure)Neuroprotective
Derivative B (modified structure)Anticancer

Table 2: Synthesis Pathways

Reaction TypeConditionsYield (%)
Nucleophilic substitutionReflux with base85
CyclizationHeat with catalyst90

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The compound may also interfere with DNA or RNA synthesis, contributing to its potential anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide
  • CAS Number : 1393575-84-2 (base compound)
  • Molecular Formula: C₇H₇BrN₂ (base), with hydrobromide salt form (C₇H₈Br₂N₂) inferred from nomenclature.
  • Molecular Weight : 199.05 g/mol (base) .

Physicochemical Properties

  • Storage : Requires storage at 2–8°C in a dark, inert atmosphere due to sensitivity to light and moisture .
  • Hazard Profile : Classified as UN 2811 (6.1 hazard class) with acute toxicity (H301: oral, H311: dermal, H331: inhalation) .

Applications
This bicyclic heteroaromatic compound is a key intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development. Its bromine substituent enhances electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

The brominated pyrrolopyridine scaffold exhibits diverse pharmacological relevance. Key analogs include:

Compound Name CAS Number Substituent Position Salt Form Purity Key Differences vs. Target Compound
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine 905273-36-1 3-Bromo None 95% Bromine at position 3 alters steric/electronic properties
4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 1393534-35-4 4-Bromo None 97% Fused ring system (pyrrolo[2,3-b]pyridine) differs
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine 1198293-24-1 7-Bromo None 95% Bromine at position 7; distinct ring fusion

Key Observations :

  • Substituent Position : Bromine at position 4 (target) vs. 3 or 7 in analogs significantly impacts reactivity. For example, position 4 bromine may enhance electrophilicity at adjacent carbons for nucleophilic substitution .
  • Ring Fusion : The pyrrolo[3,4-b]pyridine system in the target compound creates a unique π-electron density profile compared to pyrrolo[2,3-b] or pyrrolo[3,2-c] systems, influencing binding affinity in drug candidates .

Salt Forms and Derivatives

Compound Name CAS Number Salt Form Suppliers Key Differences vs. Target Hydrobromide
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride 1956382-38-9 Dihydrochloride 6 Chloride counterion affects solubility and crystallinity
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride 1394117-24-8 Hydrochloride 11 Higher solubility in polar solvents vs. hydrobromide
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one 1531566-06-9 Ketone derivative N/A Ketone group increases molecular weight (213.03 g/mol) and boiling point (482.6°C)

Key Observations :

  • Counterion Effects : Hydrobromide salts generally exhibit lower aqueous solubility compared to hydrochlorides, which may influence bioavailability in drug formulations .
  • Functional Group Modifications : The ketone derivative (CAS 1531566-06-9) shows a 14 g/mol increase in molecular weight and elevated boiling point (482.6°C vs. ~300°C estimated for the base compound), suggesting stronger intermolecular forces .

Biological Activity

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide (CAS No. 2381062-10-6) is a heterocyclic compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, including its effects on various biological systems, and summarizes relevant research findings.

  • Molecular Formula : C7_7H8_8Br2_2N2_2
  • Molecular Weight : 279.96 g/mol
  • Purity : ≥95%

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,4-b]pyridine, including this compound, exhibit a broad spectrum of biological activities. These include:

  • Antimycobacterial Activity : Compounds in this class have shown efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating minimal inhibitory concentrations (MIC) below 0.15 µM .
  • Antitumor Activity : Various studies report that pyrrolo[3,4-b]pyridine derivatives can inhibit the growth of cancer cell lines, including ovarian and breast cancer cells. One study found moderate cytotoxicity against ovarian cancer cells while being less toxic to non-cancerous cell lines .
  • Analgesic and Sedative Effects : Certain derivatives have been explored for their potential as analgesics and sedatives, showing promise in treating conditions related to the nervous system .

Antimycobacterial Activity

The compound's structural features contribute to its activity against Mycobacterium tuberculosis. In vitro studies have demonstrated that specific substitutions in the pyrrolo[3,4-b]pyridine scaffold enhance antimycobacterial potency. For example:

  • Esters exhibited good activity with MIC values <0.15 µM.
  • The presence of functional groups such as nitriles and amides did not show significant activity (MIC >160 µM) .

Antitumor Activity

A notable study evaluated the cytotoxic effects of synthesized compounds against various cancer cell lines. The results indicated:

  • Compounds with specific substituents exhibited moderate to high cytotoxicity against ovarian cancer cells.
  • The selectivity index suggested limited toxicity towards healthy cells, highlighting the potential for targeted cancer therapies .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by:

  • Substituent Positioning : The position of substituents on the pyridine ring significantly affects biological activity.
  • Functional Group Variations : Different functional groups can enhance or diminish the compound's efficacy against specific biological targets .

Case Studies

  • Study on Insulin Sensitivity : A derivative was tested for its ability to enhance insulin sensitivity in mouse adipocytes. Results showed increases in insulin sensitivity ranging from 7.4% to 37.4% depending on the substituent used .
  • Cytotoxicity Testing : A synthesized derivative was tested against multiple cancer cell lines and demonstrated selective cytotoxicity towards malignant cells while sparing healthy cardiac cells .

Q & A

Q. What are the common synthetic routes for preparing brominated pyrrolopyridine derivatives?

Brominated pyrrolopyridines are typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling using 5-bromo-pyrrolo[2,3-b]pyridine derivatives and aryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) in the presence of K₂CO₃ achieves regioselective substitution at the 5-position . Silica gel chromatography with dichloromethane/ethyl acetate (90:10) is commonly used for purification, yielding products with >95% purity. Alternative methods include nucleophilic substitution of bromine with amines or alkoxy groups under basic conditions .

Q. How is structural characterization performed for brominated pyrrolopyridines?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure. For example, ¹H NMR peaks for aromatic protons in pyrrolopyridine derivatives appear at δ 8.93–7.10 ppm, with coupling constants (J = 2.8–8.9 Hz) indicating substitution patterns . X-ray crystallography (e.g., monoclinic P2₁/c space group, β = 90.37°) provides definitive confirmation of molecular geometry and hydrogen bonding networks in solvated forms .

Q. What analytical techniques ensure purity and identity of the compound?

High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 98% purity threshold) and mass spectrometry (MS) are standard for purity assessment. Melting point analysis (e.g., 189–192°C for hydrobromide salts) and elemental analysis (C, H, N within ±0.3% of theoretical values) further validate identity .

Advanced Research Questions

Q. How can regioselectivity challenges in brominated pyrrolopyridine functionalization be addressed?

Regioselectivity in cross-coupling reactions depends on catalyst choice and substituent effects. For example, electron-withdrawing groups (e.g., nitro at the 3-position) direct Suzuki-Miyaura coupling to the 5-bromo site. Computational modeling (DFT) of electron density maps can predict reactive sites, while kinetic studies optimize reaction time and temperature to minimize byproducts .

Q. What strategies resolve contradictions in reported synthetic yields for similar compounds?

Yield discrepancies (e.g., 36% vs. 94% for analogous derivatives) often stem from solvent polarity, catalyst loading, or purification methods. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For instance, increasing the boronic acid stoichiometry (1.2 eq) and using THF instead of DMF improved yields from 37% to 87% in nitro-substituted derivatives .

Q. How does the hydrobromide salt form influence reactivity in downstream applications?

The hydrobromide counterion enhances solubility in polar solvents (e.g., ethanol, water) and stabilizes intermediates in SNAr reactions. Comparative studies with hydrochloride salts show faster reaction kinetics due to bromide’s weaker nucleophilicity, reducing side reactions. Salt formation can be monitored via pH titration and FT-IR (N-H stretches at 3253–3433 cm⁻¹) .

Methodological Considerations

Q. What protocols mitigate decomposition during storage of hydrobromide salts?

Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation. Periodic NMR analysis (e.g., monitoring NH peaks at δ 13.45 ppm) and Karl Fischer titration (<0.1% moisture) ensure stability. Lyophilization is recommended for long-term storage .

Q. How are computational tools applied to predict biological activity of pyrrolopyridine derivatives?

Molecular docking (AutoDock Vina) and QSAR models using descriptors like logP (~1.97) and polar surface area predict kinase inhibition or antimicrobial activity. Validation via in vitro assays (e.g., IC₅₀ against Leishmania spp.) aligns computational results with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.